Cas no 19484-57-2 (6-chloro-4-hydroxy-2H-chromen-2-one)

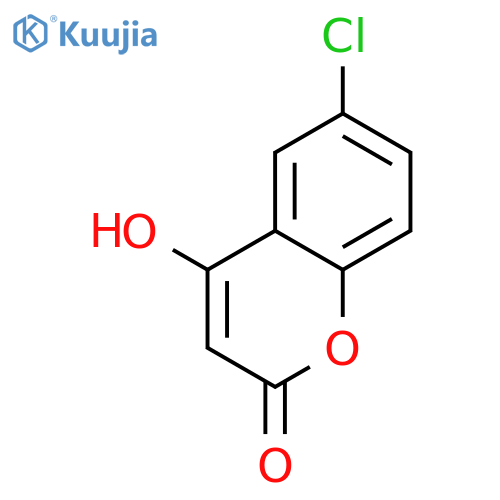

19484-57-2 structure

商品名:6-chloro-4-hydroxy-2H-chromen-2-one

6-chloro-4-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-chloro-4-hydroxychromen-2-one

- 4-hydroxy-6-chloro-2H-chromen-2-one

- 4-hydroxy-6-chlorocoumarin

- 6-chloro-2-hydroxy-4h-chromen-4-one

- 6-chloro-4-hydroxy-6-methylcoumarin

- 6-chloro-4-hydroxycoumarine

- AURORA KA-6040

- 6-CHLORO-4-HYDROXYCOUMARIN

- 6-CHLORO-4-HYDROXY-2H-CHROMEN-2-ONE

- 4-Hydroxy-6-chloro-2H-1-benzopyran-2-one

- 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one

- 2H-1-Benzopyran-2-one, 6-chloro-4-hydroxy-

- 6-CHLORO-4-HYDROXYCOUMARIN 97%

- 6-Chloro-4-hydroxycoumarin,97%

- 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-

- PubChem24343

- 6-Chlor-4-oxy-cumarin

- 6-Chloro-4-hydroxycumarine

- 6-chloro-2-hydroxychromen-4-one

- HUMZENGQNOATEQ-UHFFFAOYSA-N

- Z1255461572

- A18387

- AS-62241

- DTXSID80715781

- FT-0637858

- CHEMBL3985661

- MFCD00239399

- CHEBI:137402

- EN300-118186

- J-012616

- SCHEMBL3075754

- 19484-57-2

- CS-0073742

- AKOS015900200

- 6-Chloro-4-hydroxycoumarin, 97%

- C2870

- SY052703

- 1ST164121

- F1967-2398

- InChI=1/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11

- 6-Chloro-4-hydroxy-chromen-2-one

- DB-044874

- A12216

- AI-204/31681024

- 6-chloro-4-hydroxy-2H-chromen-2-one

-

- MDL: MFCD00239399

- インチ: 1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H

- InChIKey: HUMZENGQNOATEQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(=O)O2)O[H]

計算された属性

- せいみつぶんしりょう: 195.99300

- どういたいしつりょう: 195.9927217g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: はくしょくふんまつ

- ゆうかいてん: 291 °C (dec.) (lit.)

- PSA: 50.44000

- LogP: 2.15200

- ようかいせい: 自信がない

6-chloro-4-hydroxy-2H-chromen-2-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

6-chloro-4-hydroxy-2H-chromen-2-one 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-chloro-4-hydroxy-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2870-1G |

6-Chloro-4-hydroxycoumarin |

19484-57-2 | >97.0%(GC)(T) | 1g |

¥450.00 | 2023-06-14 | |

| TRC | C585865-500mg |

6-Chloro-4-hydroxycoumarin |

19484-57-2 | 500mg |

$ 115.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1298488-25G |

6-chloro-4-hydroxy-chromen-2-one |

19484-57-2 | 97% | 25g |

$380 | 2024-07-21 | |

| Enamine | EN300-118186-0.1g |

6-chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75015-1g |

6-Chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 97% | 1g |

¥428.0 | 2023-09-05 | |

| Alichem | A449041868-5g |

6-Chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 95% | 5g |

$200.90 | 2023-09-02 | |

| Alichem | A449041868-10g |

6-Chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 95% | 10g |

$388.80 | 2023-09-02 | |

| Chemenu | CM162477-10g |

6-Chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 95% | 10g |

$337 | 2021-08-05 | |

| Life Chemicals | F1967-2398-0.5g |

6-chloro-4-hydroxy-2H-chromen-2-one |

19484-57-2 | 95%+ | 0.5g |

$38.0 | 2023-09-06 | |

| abcr | AB465688-5 g |

6-Chloro-4-hydroxycumarine; . |

19484-57-2 | 5g |

€135.20 | 2023-06-15 |

6-chloro-4-hydroxy-2H-chromen-2-one 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

19484-57-2 (6-chloro-4-hydroxy-2H-chromen-2-one) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19484-57-2)6-chloro-4-hydroxy-2H-chromen-2-one

清らかである:99%

はかる:25g

価格 ($):359.0